3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is a complex organic compound that features a furan ring, a thiomorpholine ring, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under basic conditions.
Attachment of the Enoyl Group: The enoyl group is introduced through an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enoyl group can be reduced to form saturated derivatives.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated derivatives of the enoyl group.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:
Furan Derivatives: Compounds with a furan ring, such as furfural and furan-2-carboxylic acid.
Thiomorpholine Derivatives: Compounds with a thiomorpholine ring, such as thiomorpholine-4-carboxylic acid.
Enoyl Derivatives: Compounds with an enoyl group, such as crotonic acid and cinnamoyl chloride.
The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-12(14)13-6-7-18(15,16)8-10(13)11-5-4-9(2)17-11/h3-5,10H,1,6-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJVYOULYLICFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.